1-(3-Nitrophenyl)-1H-pyrazol-4-amine 1-(3-Nitrophenyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 62537-81-9
VCID: VC17274577
InChI: InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-2-1-3-9(4-8)13(14)15/h1-6H,10H2
SMILES:
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol

1-(3-Nitrophenyl)-1H-pyrazol-4-amine

CAS No.: 62537-81-9

Cat. No.: VC17274577

Molecular Formula: C9H8N4O2

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Nitrophenyl)-1H-pyrazol-4-amine - 62537-81-9

Specification

CAS No. 62537-81-9
Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
IUPAC Name 1-(3-nitrophenyl)pyrazol-4-amine
Standard InChI InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-2-1-3-9(4-8)13(14)15/h1-6H,10H2
Standard InChI Key RZJAFNBBFSFTGG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)N

Introduction

Chemical Identity and Structural Characteristics

1-(3-Nitrophenyl)-1H-pyrazol-4-amine (IUPAC name: 4-amino-1-(3-nitrophenyl)-1H-pyrazole) belongs to the pyrazole family, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. Its molecular formula is C₉H₈N₄O₂, yielding a molecular weight of 204.19 g/mol. The nitro group at the 3-position of the phenyl ring and the amine group at the 4-position of the pyrazole core contribute to its electronic and steric properties, making it amenable to further functionalization .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₈N₄O₂
Molecular Weight204.19 g/mol
Density~1.35 g/cm³ (estimated)
Boiling Point~330–340°C (extrapolated)
SolubilityLow in water; soluble in DMF, DMSO
LogP (Partition Coefficient)~1.9 (predicted)

The nitro group introduces strong electron-withdrawing effects, while the amine group provides a nucleophilic site for reactions such as acylation or alkylation. The planar structure of the pyrazole ring facilitates π-π stacking interactions, which are critical in materials science applications .

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of pyrazole derivatives often involves cyclocondensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-(3-Nitrophenyl)-1H-pyrazol-4-amine, a plausible route begins with 3-nitrophenylhydrazine and 3-aminocrotononitrile under microwave irradiation or thermal conditions. This method, adapted from Yang and Liu (2007), achieves cyclization to form the pyrazole core while introducing the amine group .

Representative Reaction Pathway:

  • 3-Nitrophenylhydrazine reacts with 3-aminocrotononitrile in ethanol under reflux.

  • Cyclization occurs via elimination of water, forming the pyrazole ring.

  • Purification via recrystallization from ethanol yields the target compound.

This method is noted for its moderate yields (65–75%) and scalability, though optimization of solvent systems (e.g., DMF or acetonitrile) can enhance efficiency .

Post-Functionalization Strategies

An alternative route involves post-synthetic modification of preformed pyrazole intermediates. For example, 1-(3-Nitrophenyl)-1H-pyrazole can undergo nitration followed by selective reduction of the 4-nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) .

Key Steps:

  • Nitration of 1-(3-Nitrophenyl)-1H-pyrazole at the 4-position using fuming HNO₃.

  • Catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine.

This approach requires precise control over reaction conditions to avoid over-reduction or ring degradation .

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at ~175°C, corresponding to melting. The nitro group contributes to its relatively high density (~1.35 g/cm³) .

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group at the 3-position can be selectively reduced to an amine using hydrogen gas and Pd/C, yielding 1-(3-aminophenyl)-1H-pyrazol-4-amine. This product serves as a precursor for polyamides or coordination polymers .

Amine Group Derivatization

The 4-amino group undergoes typical amine reactions:

  • Acylation: Reaction with acetyl chloride forms N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)acetamide.

  • Schiff Base Formation: Condensation with aldehydes produces imine derivatives, useful in ligand design .

Applications in Scientific Research

Pharmaceutical Intermediates

Pyrazole amines are pivotal in synthesizing kinase inhibitors and anti-inflammatory agents. For instance, derivatives of 1-(3-Nitrophenyl)-1H-pyrazol-4-amine have shown preliminary activity against COX-2 enzymes in vitro .

Materials Science

The compound’s planar structure and functional groups make it suitable for:

  • Metal-Organic Frameworks (MOFs): As a linker in porous materials for gas storage.

  • Polymer Synthesis: Incorporating pyrazole units into polyamides for enhanced thermal stability .

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